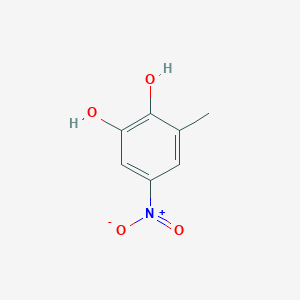

3-Methyl-5-nitrocatechol

Übersicht

Beschreibung

3-Methyl-5-nitrocatechol is a chemical compound with the molecular formula C7H7NO4. It belongs to the catechol family and contains a methyl group at position 3 and a nitro group at position 5 on the benzene ring. The compound is yellow-colored and plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA) and their optical properties .

Synthesis Analysis

-

Direct Oxidation and Conjugated Addition (Nonradical Mechanism)

-

Oxidative Aromatic Nitration (Electrophilic)

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Application Summary

3-Methyl-5-nitrocatechol is used in the study of gas-phase photolysis and OH radical kinetics of nitrocatechols . This research has implications for understanding the atmospheric behavior of these compounds .

Method of Application

The Environmental Simulation Chamber made of Quartz from the University “Alexandru Ioan Cuza” (ESC-Q-UAIC), at Iasi, Romania, was used to investigate the gas-phase reaction rate coefficients for four nitro-catechols toward OH radicals under simulated atmospheric conditions . The photolysis rates in the actinic region were evaluated for 3-nitrocatechol and 5-methyl-3-nitrocatechol .

Results

The obtained rate coefficients were as follows: k3NCAT D (3.41 0.37) for 3-nitrocatechol and k5M3NCAT D (5.55 0.45) for 5-methyl-3-nitrocatechol at 365 nm . The photolysis rate constants at 254 nm were measured for 4-nitrocatechol and 4-methyl-5-nitrocatechol . The study suggests that photolysis may be the main degradation process for 3-nitrocatechol and 5-methyl-3-nitrocatechol in the atmosphere, with a photolytic lifetime in the atmosphere of up to 2 hours .

Environmental Science

Application Summary

Methyl-nitrocatechols, including 3-Methyl-5-nitrocatechol, are strong tracers for biomass burning secondary organic aerosols . These compounds contribute to regional organic aerosol loading .

Method of Application

Detailed chemical analysis of wintertime PM₁₀ collected at a rural village site in Germany showed the presence of a series of compounds that correlated very well with levoglucosan, a known biomass burning tracer compound . These compounds were identified as a series of methyl-nitrocatechol isomers .

Results

The total concentrations of these compounds in the wintertime PM₁₀ were as high as 29 ng m⁻³ . This indicates that the secondary organic aerosol (SOA) originating from the oxidation of biomass burning VOCs contributed non-negligible amounts to the regional organic aerosol loading .

Nighttime Aqueous-Phase Chemistry

Application Summary

3-Methyl-5-nitrocatechol is involved in the nighttime aqueous-phase formation of nitrocatechols in the atmospheric condensed phase . This process is crucial for understanding the behavior of these compounds in the atmosphere during the night .

Method of Application

The study investigated three possible pathways of dark 3-methyl-5-nitrocatechol and 3-methyl-4-nitrocatechol formation, which were found to be markedly dependent on reaction conditions .

Biomass Burning Tracer

Application Summary

3-Methyl-5-nitrocatechol is a strong tracer for biomass burning secondary organic aerosols . These compounds contribute to regional organic aerosol loading .

Method of Application

Detailed chemical analysis of wintertime PM₁₀ collected at a rural village site in Germany showed the presence of a series of compounds that correlated very well with levoglucosan, a known biomass burning tracer compound . These compounds were identified as a series of methyl-nitrocatechol isomers .

Results

The total concentrations of these compounds in the wintertime PM₁₀ were as high as 29 ng m⁻³ , indicating that the secondary organic aerosol (SOA) originating from the oxidation of biomass burning VOCs contributed non-negligible amounts to the regional organic aerosol loading .

Eigenschaften

IUPAC Name |

3-methyl-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDSEMYVKHLPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-nitrocatechol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

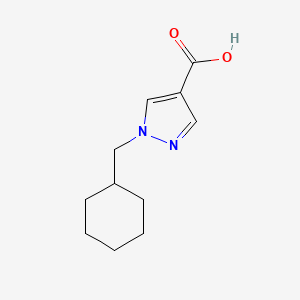

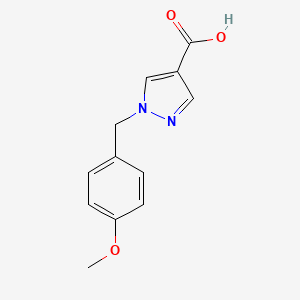

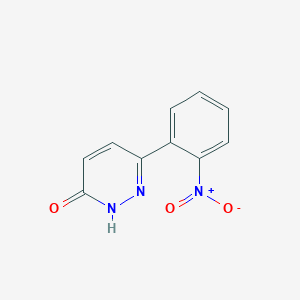

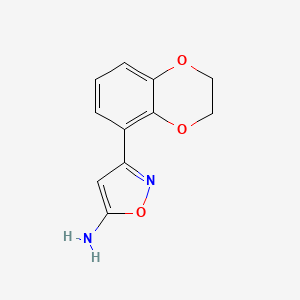

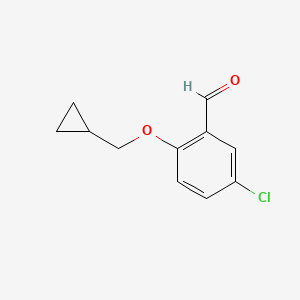

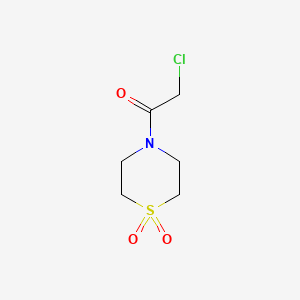

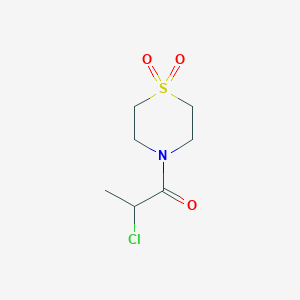

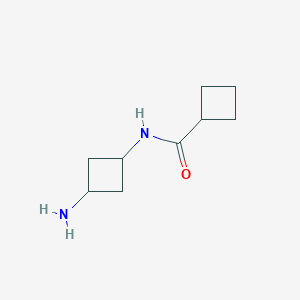

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylamino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1418968.png)

![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)

![Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate](/img/structure/B1418983.png)